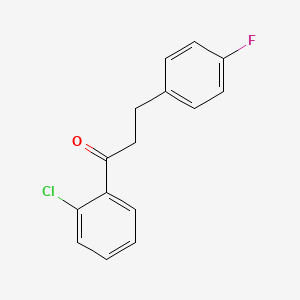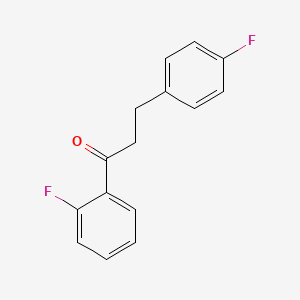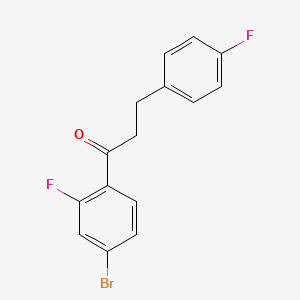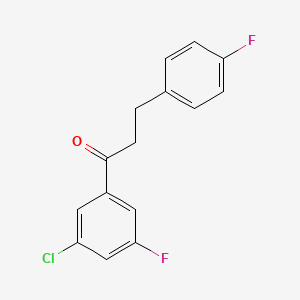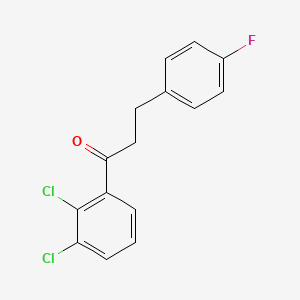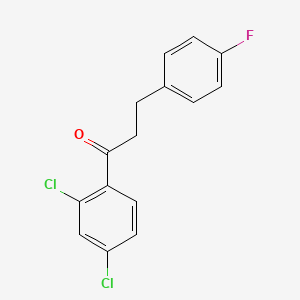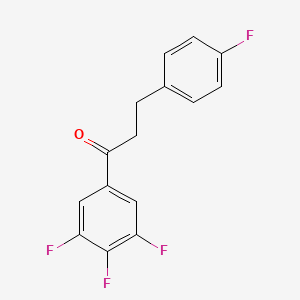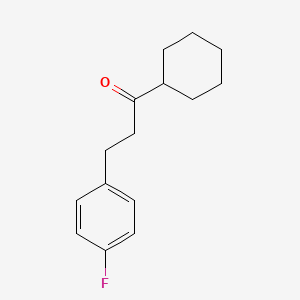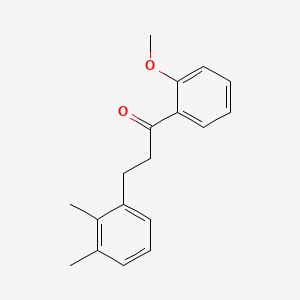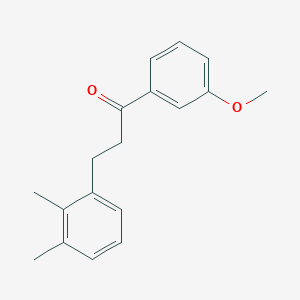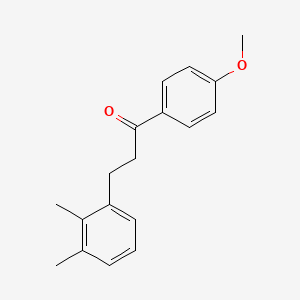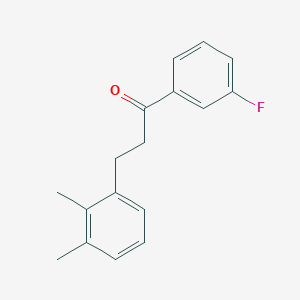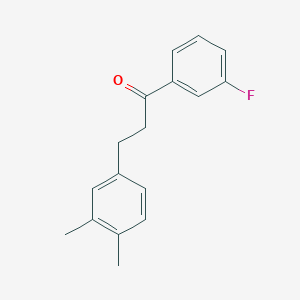
3-(3,4-Dimethylphenyl)-3'-fluoropropiophenone
カタログ番号 B1327742
CAS番号:
898779-26-5
分子量: 256.31 g/mol
InChIキー: DNJWTKPPBNXXKY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3,4-Dimethylphenyl)-3’-fluoropropiophenone” likely belongs to the class of organic compounds known as phenylpropanoids. These are organic compounds containing a phenylpropanoid moiety, which consists of a phenyl group substituted at the third carbon by a propane moiety .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving aromatic substitution, nucleophilic addition, or electrophilic substitution .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring (from the phenyl group) attached to a three-carbon chain (from the propiophenone group), with various substitutions at specified positions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions typical of aromatic compounds and ketones, such as electrophilic aromatic substitution, nucleophilic addition to the carbonyl group, or reduction of the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as melting point, boiling point, solubility, and stability could be predicted based on similar compounds .科学的研究の応用
Fluorination and Kinetics
- The fluorination process of alkyl-substituted phenols, including 3,4-dimethylphenol, involves the use of N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salt analogues. This results in the formation of 4-fluoro-3,4-dialkylcyclohexa-2,5-dienone derivatives through an addition-elimination process, as well as 2-fluoro- and 6-fluoro-3,4-dialkylphenol derivatives via substitution reactions. The transformation type is independent of the structure of starting material and reagent, while these parameters are important for the regioselectivity of the substitution reaction (Jereb, Zupan, & Stavber, 2004).
Luminescence Sensing
- Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrate selective sensitivity to benzaldehyde-based derivatives. These frameworks, including 3,4-dimethylphenyl, are potential fluorescence sensors for these chemicals (Shi et al., 2015).
Polymer Research
- Aromatic copolyethers containing 1,3,4-oxadiazole rings and phthalide groups were prepared, including 3,4-dimethylphenol variants. These polymers exhibit high thermal stability, with decomposition temperatures above 400°C, and are easily soluble in polar solvents. They can be cast into thin flexible films and display electrical insulating properties (Hamciuc, Hamciuc, Ipate, & Okrasa, 2008).
Polymorphs and Solvates
- Research on bis-phenols, including 4-[(2-fluorophenyl)(4-hydroxy-3,5-dimethyl phenyl)methyl]-2,6 dimethylphenol, reveals polymorphs and solvates with different stoichiometry and crystal densities. These findings are crucial for understanding the self-assembly and crystal packing of these compounds (Nath & Baruah, 2013).
Electroactive Polymer Research
- 3,5-Dimethylthiophenol and bis(3,5-dimethylphenyl) disulphide were electro-oxidatively polymerized to form poly(2,6-dimethylphenylene sulphide). This polymer has semi-conductivity and electrochemical response, making it significant in the field of electroactive materials (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992).
Nitration and Rearomatization
- Nitration of 3,4-dimethylacetophenone leads to the formation of various nitro derivatives. The rearomatization process under acidic conditions is crucial for understanding the chemical behavior of such compounds (Fischer, Greig, & Röderer, 1975).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(3-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-6-7-14(10-13(12)2)8-9-17(19)15-4-3-5-16(18)11-15/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJWTKPPBNXXKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644841 |
Source


|
| Record name | 3-(3,4-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-3'-fluoropropiophenone | |
CAS RN |
898779-26-5 |
Source


|
| Record name | 1-Propanone, 3-(3,4-dimethylphenyl)-1-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,4-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2'-Chloro-3-(4-fluorophenyl)propiophenone
898768-52-0
2'-Fluoro-3-(4-fluorophenyl)propiophenone
898768-54-2

